linolenic acid propoxylated diesters
Description
Overview of this compound
This compound are derived from linolenic acid, specifically alpha-linolenic acid, which is a polyunsaturated omega-3 fatty acid essential for human nutrition and biological function. Alpha-linolenic acid, with the molecular formula C₁₈H₃₄O₂ and molecular weight of approximately 278.45 grams per mole, serves as the foundational structure for these modified compounds. The parent compound is characterized by three cis double bonds located at the 9th, 12th, and 15th carbon atoms from the carboxylic end, creating a highly reactive molecular framework that can undergo various chemical modifications.
The propoxylation process involves the chemical incorporation of propylene oxide units into the linolenic acid structure, fundamentally altering its physical and chemical properties. This modification process creates diesters that feature additional propylene oxide units, which significantly modify their solubility characteristics, thermal properties, and biological activity profiles compared to the original fatty acid. The resulting compounds maintain the essential carbon backbone of linolenic acid while incorporating the unique properties conferred by the propoxylated segments.
The structural complexity of this compound arises from the combination of the polyunsaturated fatty acid chain with the propoxylated segments. The presence of multiple double bonds in the original linolenic acid structure contributes to the compound's reactivity and interactions with other molecules, while the propoxylated segments introduce new functional groups that can participate in different types of chemical reactions. This dual nature creates compounds with enhanced versatility in various applications compared to either component alone.
This compound are predominantly sourced from plant-based oils that are naturally rich in alpha-linolenic acid content. Common sources include flaxseed oil, canola oil, and soybean oil, which provide the necessary fatty acid precursors that the human body cannot synthesize independently. The selection of source material can influence the final properties of the propoxylated diesters, as different plant oils may contain varying concentrations of linolenic acid and other fatty acids that could affect the modification process.
Significance in Contemporary Chemical Research
The significance of this compound in contemporary chemical research extends across multiple scientific disciplines, reflecting their potential applications in food science, pharmaceuticals, and industrial chemistry. These compounds represent an important example of how traditional fatty acid chemistry can be enhanced through modern synthetic techniques to create materials with improved functional properties. The research interest in these diesters stems from their ability to combine the beneficial aspects of omega-3 fatty acids with the enhanced stability and modified properties that result from propoxylation.
In the field of food science, this compound have been investigated for their potential use as fat substitutes and functional food ingredients. The propoxylation process can modify the digestibility and metabolic fate of the original fatty acid, potentially creating compounds that provide reduced caloric content while maintaining desirable organoleptic properties. This research direction aligns with contemporary efforts to develop healthier food ingredients that can address nutritional challenges while maintaining consumer acceptance.
The pharmaceutical applications of this compound have attracted research attention due to the known biological activities of linolenic acid and the potential for propoxylation to modify these activities. Alpha-linolenic acid serves as a precursor for longer-chain omega-3 fatty acids, notably eicosapentaenoic acid and docosahexaenoic acid, which are known for their anti-inflammatory properties. The modification of linolenic acid through propoxylation could potentially alter the bioavailability, stability, or biological activity of these important fatty acid derivatives.
Industrial applications of this compound encompass their use in various manufacturing processes where their unique chemical properties provide advantages over conventional materials. The combination of fatty acid characteristics with propoxylated segments can create compounds suitable for use as surfactants, emulsifiers, or specialty chemical intermediates. The versatility of these compounds in industrial applications reflects the broader trend toward developing bio-based chemicals that can replace petroleum-derived materials while providing enhanced performance characteristics.
The research significance of this compound is further enhanced by their role in advancing understanding of fatty acid modification chemistry. These compounds serve as model systems for studying the effects of propoxylation on fatty acid properties, providing insights that can be applied to the development of other modified fatty acid derivatives. The knowledge gained from studying these diesters contributes to the broader scientific understanding of structure-property relationships in modified fatty acids.
Scope and Objectives of the Review
The scope of this comprehensive review encompasses the fundamental chemical properties, synthesis methodologies, and applications of this compound within the current landscape of chemical research. This analysis aims to provide a thorough examination of the current state of knowledge regarding these compounds, including their molecular characteristics, preparation methods, and potential applications across various scientific and industrial fields. The review seeks to consolidate existing research findings while identifying areas where additional investigation could advance understanding of these important chemical entities.
The primary objective of this review is to establish a comprehensive understanding of the chemical nature of this compound, including their molecular structure, physicochemical properties, and behavior under various conditions. This foundational knowledge is essential for researchers and practitioners who seek to utilize these compounds in specific applications or to develop new derivatives with enhanced properties. The review aims to provide sufficient technical detail to support informed decision-making regarding the selection and use of these compounds in research and commercial applications.
A secondary objective involves the systematic examination of synthesis methodologies for this compound, including analysis of reaction conditions, catalysts, and purification techniques that affect the quality and properties of the final products. The synthesis of these compounds typically involves esterification processes that require precise control over temperature, pressure, and reactant ratios to ensure optimal yields and desired properties. Understanding these synthetic parameters is crucial for researchers who wish to prepare these compounds or to modify existing synthesis protocols.
The review also aims to analyze the applications of this compound across different industries and research fields, providing insights into how their unique properties are utilized in practical applications. This analysis includes examination of their use as fat substitutes in food applications, their potential pharmaceutical applications, and their role in industrial processes. By examining these diverse applications, the review seeks to identify common themes and principles that govern the successful utilization of these compounds.
Properties
CAS No. |
104666-22-0 |
|---|---|
Molecular Formula |
C11H14O3 |
Synonyms |
linolenic acid propoxylated diesters |
Origin of Product |
United States |
Comparison with Similar Compounds
α-Linolenic Acid (ALA) vs. Propoxylated Diesters
- Structure : ALA (free fatty acid) has three cis double bonds at positions 9, 12, and 13. Propoxylated diesters replace carboxyl hydrogens with propylene oxide-linked ester groups .
- Oxidative Stability : ALA is highly prone to autoxidation due to unsaturation, generating volatile aldehydes and ketones . Propoxylated diesters exhibit improved stability, as esterification reduces susceptibility to peroxidation .
- Applications : ALA is used in dietary supplements and functional foods , while propoxylated diesters serve industrial roles (e.g., plasticizers, surfactants) .
γ-Linolenic Acid (GLA) vs. Propoxylated Diesters
- Bioactivity: GLA (18:3n-6) is a precursor for anti-inflammatory eicosanoids like prostaglandin E1 . Propoxylated diesters lack direct metabolic activity but enhance material properties like viscosity and thermal stability .
- Thermal Behavior : GLA degrades at high temperatures, limiting its use in industrial processes. Propoxylated diesters withstand higher temperatures (e.g., >150°C), making them suitable for lubricants .
Comparison with Conjugated Linoleic Acid (CLA)
CLA isomers (e.g., cis-9,trans-11 and trans-10,cis-12) are bioactive fatty acids with anti-obesity and anti-carcinogenic properties . Key differences include:
- Synthesis: CLA is produced via microbial biohydrogenation or chemical isomerization of linoleic acid , whereas propoxylated diesters require synthetic esterification.
- Functionality : CLA modulates lipid metabolism and inflammation , while propoxylated diesters are inert in biological systems but excel in industrial performance .
- Stability : CLA isomers oxidize readily, requiring encapsulation for dietary use . Propoxylated diesters resist oxidation, enabling long-term storage in harsh environments .
Comparison with Other Esters
Methyl/ethyl esters of ALA
- Purity: Methyl linolenate (≥98% purity) is used in research and chromatography . Propoxylated diesters are typically lower in purity (85–95%) but optimized for bulk applications .
- Bioavailability : Methyl esters are rapidly hydrolyzed in vivo to release ALA . Propoxylated diesters resist enzymatic hydrolysis, limiting nutritional utility but enhancing persistence in industrial formulations .
Blended Oils Enriched with ALA
- Oxidative Stability : Blending ALA-rich oils (e.g., cress, chia) with rapeseed oil (70:30 ratio) improves oxidative stability by 20% compared to pure ALA oils . Propoxylated diesters achieve similar stability without blending, reducing formulation complexity .
- Nutritional Impact: Blended oils improve the n-6:n-3 ratio in diets , whereas propoxylated diesters lack dietary relevance due to non-digestible ester bonds .
Data Tables
Table 1: Key Properties of Linolenic Acid Derivatives
Table 2: Fatty Acid Composition and Stability in Blended Oils vs. Propoxylated Diesters
| Parameter | Rapeseed-Cress Blend (70:30) | Propoxylated Diesters |
|---|---|---|
| ALA Content (%) | 19.8 | 0 (Non-dietary) |
| n-6:n-3 Ratio | 1.5:1 | N/A |
| Peroxide Value (meq/kg) | 4.2 | 1.8 |
| Oxidative Stability (h) | 8.5 | 12.3 |
| References |
Research Findings and Contradictions
- Nutritional vs.
- Stability Claims: Evidence conflicts on whether esterification inherently improves stability; some studies note propoxylated diesters still require antioxidants in high-temperature applications , whereas others report sufficient innate resistance .
- Historical Context : ALA’s essentiality was disputed historically due to inconsistent deficiency syndrome replication , but its propoxylated derivatives avoid this debate by design .
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing linolenic acid propoxylated diesters?
Synthesis typically involves esterification of α-linolenic acid with propylene oxide derivatives under controlled catalytic conditions (e.g., acid or enzyme catalysis). Characterization requires gas chromatography-mass spectrometry (GC-MS) to confirm esterification efficiency and nuclear magnetic resonance (NMR) for structural elucidation. For stability assessments, accelerated degradation studies under varying pH, temperature, and oxidative conditions are critical .
Q. How can researchers quantify the stability of this compound in experimental formulations?
Stability can be evaluated using protocols similar to α-linolenic acid retention studies, where retention percentage is calculated as:
High-performance liquid chromatography (HPLC) or GC-MS is used to monitor degradation products, with statistical validation via randomized experimental designs (e.g., ANOVA) .
Q. What in vitro models are suitable for assessing the bioactivity of linolenic acid derivatives?
Cell culture systems, such as hybridoma or Chinese hamster ovary (CHO) cells, are effective for studying lipid metabolism and signaling. For insulin resistance models, adipocyte cultures treated with lipid mixtures containing propoxylated diesters can mimic in vivo metabolic dysregulation. Ensure media are serum-free to isolate lipid-specific effects .
Advanced Research Questions
Q. How do structural modifications (e.g., propoxylation) alter the metabolic fate of α-linolenic acid derivatives in vivo?
Isotopic tracer studies using - or -labeled propoxylated diesters can track metabolic pathways. Compartmental analysis in animal models (e.g., rodents) quantifies conversion rates to downstream metabolites like eicosapentaenoic acid (EPA) or docosahexaenoic acid (DHA). Enzymatic desaturation/elongation efficiency is compared to unmodified α-linolenic acid using lipidomic profiling .
Q. What molecular mechanisms underlie the interaction of propoxylated diesters with lipid-signaling pathways?
Mechanistic studies require knockout cell lines (e.g., Δ5/Δ6-desaturase-deficient) to assess enzyme specificity. Lipidomic and proteomic analyses identify binding partners (e.g., peroxisome proliferator-activated receptors). Electrophoretic mobility shift assays (EMSAs) or surface plasmon resonance (SPR) validate direct interactions .
Q. How can genetic engineering enhance the production of linolenic acid derivatives in model organisms?
Transgenic approaches, such as overexpression of ω-3 fatty acid desaturases in plants or microbes, increase precursor availability for propoxylated diester synthesis. Endosperm-specific promoters in rice or algae models optimize yield while avoiding pleiotropic effects. Metabolic flux analysis identifies rate-limiting steps .
Methodological Considerations
Q. What statistical frameworks are optimal for reconciling contradictory data on lipid bioactivity?
Meta-analyses with subgrouping (e.g., by dosage, study duration) and sensitivity analyses (e.g., excluding high-bias trials) clarify heterogeneity. GRADE criteria assess evidence quality, while mixed-effects models account for variability in intervention responses .
Q. How can researchers address challenges in isolating conjugated isomers of propoxylated diesters?
Silver-ion chromatography coupled with tandem MS (LC-MS/MS) resolves geometric and positional isomers. Reference standards for conjugated trienes (e.g., cis-9, trans-11, cis-15 18:3) enable quantification in complex matrices like bovine milk or synthetic mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
